2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
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Overview
Description
. This compound features a quinazoline core, which is known for its diverse biological activities, and a furan moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-(butylamino)quinazoline-2-thiol with furan-2-carbaldehyde in the presence of a base to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . The furan moiety may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-cyclohexylacetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Uniqueness
2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is unique due to the presence of both the quinazoline and furan moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds that lack one of these functional groups.
Biological Activity
The compound 2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline ring system , a butylamino group , and a furan moiety connected through an acetamide linkage. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit the growth of cancer cell lines, such as MDA-MB-231, with IC50 values ranging from 0.36 to 40.90 μM depending on structural modifications . The mechanism often involves the inhibition of specific kinases implicated in cancer progression.
Antimicrobial Activity
Quinazoline derivatives have also demonstrated antimicrobial properties. Studies have shown that certain hybrids possess potent activity against both gram-positive and gram-negative bacteria. For instance, modifications that include halogenated phenyl groups significantly enhance antibacterial efficacy . The presence of the butylamino group may contribute to increased lipophilicity, facilitating membrane penetration and enhancing bioactivity.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Notably, quinazoline-based compounds have been reported to inhibit enzymes such as urease and cyclooxygenase (COX), which are involved in inflammatory processes . The sulfonamide moiety is particularly relevant for these interactions, as it can mimic natural substrates and bind effectively to enzyme active sites.
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Binding to active sites of kinases or other enzymes, blocking their activity.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways.
- Antibacterial Action : Disrupting bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of quinazoline derivatives:
- Anticancer Screening : A study evaluated various quinazoline derivatives against breast cancer cell lines, revealing that compounds with bulky substituents showed enhanced activity due to better binding affinity to target proteins .
- Antimicrobial Testing : Another research focused on sulfonamide-linked quinazoline hybrids demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with SAR (structure-activity relationship) analysis indicating that specific substitutions improve potency .
- Enzyme Inhibition Studies : A recent investigation assessed the inhibitory effects on COX enzymes, revealing that certain derivatives exhibited selectivity towards COX-2, suggesting potential for anti-inflammatory applications .
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,21,24)(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKGXKWCEYBKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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